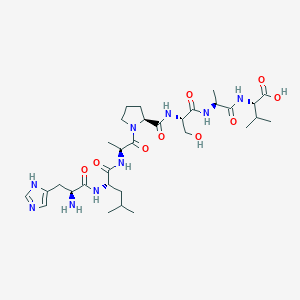![molecular formula C20H10F6N2O6 B12619004 1,1'-[1,4-Phenylenebis(oxy)]bis[4-nitro-3-(trifluoromethyl)benzene] CAS No. 920980-82-1](/img/structure/B12619004.png)
1,1'-[1,4-Phenylenebis(oxy)]bis[4-nitro-3-(trifluoromethyl)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[1,4-Phenylenebis(oxy)]bis[4-nitro-3-(trifluoromethyl)benzene] is an organic compound known for its unique structural properties. It is characterized by the presence of two nitro groups and two trifluoromethyl groups attached to a benzene ring, which is further connected through an ether linkage to another benzene ring. This compound is often used in the synthesis of advanced materials due to its stability and reactivity.
Preparation Methods
The synthesis of 1,1’-[1,4-Phenylenebis(oxy)]bis[4-nitro-3-(trifluoromethyl)benzene] typically involves the reaction of 1,4-dihydroxybenzene with 4-nitro-3-(trifluoromethyl)benzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the ether linkage between the two benzene rings .
Chemical Reactions Analysis
1,1’-[1,4-Phenylenebis(oxy)]bis[4-nitro-3-(trifluoromethyl)benzene] undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl groups under specific conditions.
Scientific Research Applications
This compound has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential use in drug development due to their ability to interact with biological molecules.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1,1’-[1,4-Phenylenebis(oxy)]bis[4-nitro-3-(trifluoromethyl)benzene] involves its interaction with various molecular targets. The nitro groups can undergo reduction to form amino groups, which can then interact with enzymes and receptors in biological systems. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it suitable for various industrial applications .
Comparison with Similar Compounds
1,1’-[1,4-Phenylenebis(oxy)]bis[4-nitro-3-(trifluoromethyl)benzene] is unique due to its combination of nitro and trifluoromethyl groups. Similar compounds include:
1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene: This compound has amino groups instead of nitro groups, making it more reactive in certain chemical reactions.
1,3-Bis(4-aminophenoxy)benzene: This compound lacks the trifluoromethyl groups, resulting in different reactivity and stability profiles.
Properties
CAS No. |
920980-82-1 |
|---|---|
Molecular Formula |
C20H10F6N2O6 |
Molecular Weight |
488.3 g/mol |
IUPAC Name |
1-nitro-4-[4-[4-nitro-3-(trifluoromethyl)phenoxy]phenoxy]-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C20H10F6N2O6/c21-19(22,23)15-9-13(5-7-17(15)27(29)30)33-11-1-2-12(4-3-11)34-14-6-8-18(28(31)32)16(10-14)20(24,25)26/h1-10H |
InChI Key |
YHWPSRYINZSLHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)OC3=CC(=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


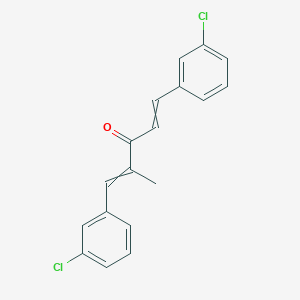
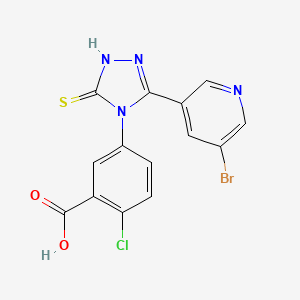
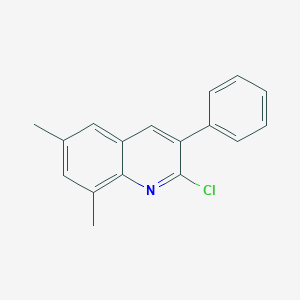
![2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B12618934.png)
![1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12618939.png)
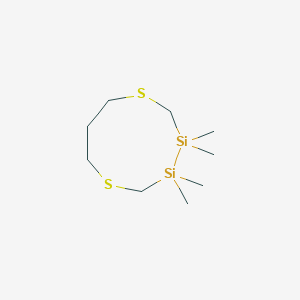
![4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one](/img/structure/B12618949.png)
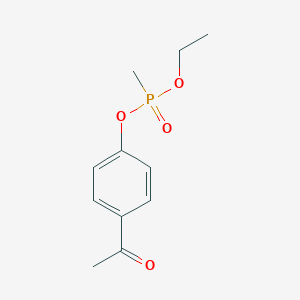
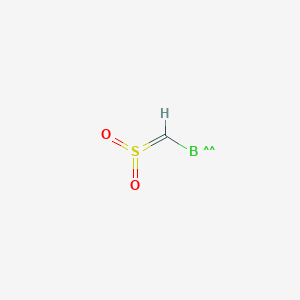

![14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid](/img/structure/B12618975.png)
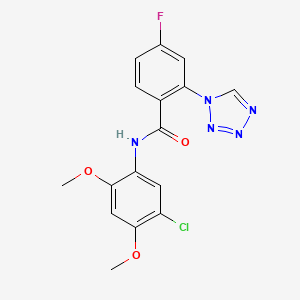
![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-di(hexanoyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate](/img/structure/B12619005.png)
